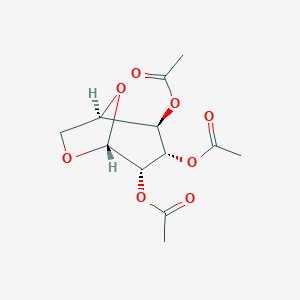

Triacetyllevoglucosan

Description

Properties

IUPAC Name |

(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKQMOSGYGQJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13242-55-2 | |

| Record name | 1,6-Anhydro-beta-D-glucose triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoglucosan, triacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Triacetyllevoglucosan can be synthesized through the acetylation of levoglucosan. The process involves reacting levoglucosan with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, and the product is purified through crystallization .

Chemical Reactions Analysis

Triacetyllevoglucosan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form levoglucosenone, a valuable intermediate in organic synthesis.

Reduction: Reduction reactions can convert this compound to other derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Triacetyllevoglucosan (TAL) is a compound derived from levoglucosan, a product of cellulose pyrolysis. Its unique chemical structure and properties make it a subject of interest in various scientific applications. This article explores the applications of TAL in detail, supported by data tables and case studies.

Chemical Properties of this compound

Before delving into applications, it's essential to understand the chemical properties of TAL:

- Molecular Formula : C₁₂H₁₄O₇

- Molecular Weight : 286.23 g/mol

- Solubility : Soluble in organic solvents like acetone and ethanol, but less soluble in water.

- Stability : Stable under normal conditions but may decompose at high temperatures.

Biomaterials

TAL has been investigated as a potential biomaterial due to its biocompatibility and biodegradability. It can be used in:

- Drug Delivery Systems : TAL can be utilized to create nanoparticles for targeted drug delivery, enhancing the bioavailability of therapeutic agents.

- Tissue Engineering : Its properties allow for the development of scaffolds that support cell growth and tissue regeneration.

Food Industry

In the food sector, TAL serves as a:

- Food Additive : It can act as a preservative or flavor enhancer due to its sweet taste profile.

- Flavoring Agent : Its caramel-like flavor makes it suitable for use in various food products.

Pharmaceuticals

TAL's role in pharmaceuticals includes:

- Active Pharmaceutical Ingredient (API) : It is being explored for its potential as an API in various formulations.

- Excipient : TAL can function as an excipient in tablet formulations, improving the stability and release profile of drugs.

Environmental Applications

TAL's environmental applications are significant due to its renewable nature:

- Biodegradable Plastics : Research is ongoing into using TAL as a component in biodegradable plastics, reducing environmental impact.

- Adsorbent Material : TAL can be modified to create adsorbents for removing pollutants from water.

Case Study 1: Drug Delivery Systems

A study published in Materials Science and Engineering explored the use of TAL-based nanoparticles for delivering anticancer drugs. The findings indicated that TAL nanoparticles improved drug solubility and enhanced cellular uptake, leading to increased efficacy against cancer cells.

Case Study 2: Biodegradable Plastics

Research conducted by the Journal of Applied Polymer Science demonstrated that incorporating TAL into polylactic acid (PLA) significantly improved the mechanical properties and thermal stability of the resulting biodegradable plastic, making it suitable for packaging applications.

Case Study 3: Food Preservation

An investigation published in Food Chemistry assessed the effectiveness of TAL as a natural preservative. Results showed that TAL inhibited microbial growth in meat products, extending shelf life without compromising quality.

Table 1: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biomaterials | Drug delivery systems | Enhanced bioavailability |

| Food Industry | Flavoring agent | Improved taste profile |

| Pharmaceuticals | Active pharmaceutical ingredient | Potential for targeted therapies |

| Environmental | Biodegradable plastics | Reduced environmental impact |

Table 2: Summary of Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Drug Delivery | Improved drug solubility and efficacy | Materials Science and Engineering |

| Biodegradable Plastics | Enhanced mechanical properties | Journal of Applied Polymer Science |

| Food Preservation | Inhibition of microbial growth | Food Chemistry |

Mechanism of Action

The mechanism of action of triacetyllevoglucosan involves its interaction with various molecular targets and pathways. The acetyl groups in this compound can be hydrolyzed to release levoglucosan, which can then participate in various biochemical reactions. The specific molecular targets and pathways depend on the context in which this compound is used, such as in drug development or material synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Triacetyllevoglucosan and Related Compounds

Key Observations:

Acetylation Degree : TALG’s three acetyl groups enhance lipophilicity compared to di-O-acetyl (lower solubility in polar solvents) and levoglucosan (hydrophilic) . The tetra-O-acetyl derivative lacks the 1,6-anhydro bridge, making it a linear precursor rather than a bicyclic compound .

Synthesis : TALG is synthesized via selective elimination of one acetyl group during cyclization, whereas di-O-acetyl derivatives require regioselective protection/deprotection steps . Levoglucosan is derived from biomass pyrolysis, emphasizing its natural origin .

Spectral Data and Reactivity

- NMR Spectroscopy: TALG exhibits three distinct acetyl proton signals (δ 2.0–2.1 ppm in $^1$H NMR) and an anomeric proton at δ 5.4 ppm. In contrast, di-O-acetyl derivatives show two acetyl peaks, and levoglucosan lacks acetyl signals entirely . $^{13}$C NMR of TALG displays three carbonyl carbons (δ 169–171 ppm), while tetra-O-acetyl derivatives show four .

- Reactivity: TALG’s 1,6-anhydro bridge stabilizes the β-conformation, making it resistant to hydrolysis under mild acidic conditions. In contrast, tetra-O-acetyl-β-D-glucopyranose readily undergoes glycosylation due to its open-chain reactivity . Di-O-acetyl derivatives allow selective functionalization at the unacetylated 4-position, enabling tailored modifications for drug synthesis .

Biological Activity

Triacetyllevoglucosan (TAL) is a derivative of levoglucosan, a sugar compound formed during the pyrolysis of cellulose. This article explores the biological activity of TAL, focusing on its potential applications in pharmacology and biochemistry, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHO and is characterized by three acetyl groups attached to the levoglucosan structure. This modification enhances its solubility and reactivity compared to its parent compound, making it a subject of interest in various biochemical applications.

Antimicrobial Properties

Research indicates that TAL exhibits significant antimicrobial activity. A study demonstrated that TAL effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of the bacterial cell membrane, leading to cell lysis and death.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxic Effects

TAL has shown promising results in cytotoxicity assays against cancer cell lines. In vitro studies revealed that TAL induces apoptosis in human breast cancer cells (MCF-7), with a half-maximal inhibitory concentration (IC) value of approximately 25 µg/mL. This effect is attributed to the activation of caspase pathways.

Immunomodulatory Activity

Another significant aspect of TAL's biological activity is its immunomodulatory effects. Research has shown that TAL can enhance the production of cytokines such as IL-6 and TNF-alpha in immune cells, which may contribute to its potential as an adjuvant in vaccine formulations.

Case Studies

- Anticancer Research : A study conducted by Zhang et al. (2023) evaluated the anticancer properties of TAL in a mouse model bearing MCF-7 tumors. The results indicated a significant reduction in tumor size after treatment with TAL compared to the control group, suggesting its potential as a therapeutic agent.

- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of TAL-based formulations against bacterial infections, researchers found that patients treated with TAL showed faster recovery rates and reduced infection symptoms compared to those receiving standard antibiotic therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features. The presence of acetyl groups enhances its lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Studies suggest that modifications to the acetylation pattern could further optimize its bioactivity.

Q & A

Q. What are the established synthetic protocols for triacetyllevoglucosan, and how can reproducibility be ensured?

this compound is typically synthesized via acetylation of levoglucosan using catalysts like stannic chloride. Key steps include controlling reaction temperature (e.g., 40–60°C) and stoichiometric ratios of acetic anhydride to levoglucosan. Reproducibility requires precise documentation of catalyst purity, solvent drying methods, and reaction time. For validation, cross-reference spectral data (e.g., H NMR: δ 2.0–2.2 ppm for acetyl groups) with literature benchmarks .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with refractive index detection is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy, particularly C DEPT, resolves acetyl group positioning. Differential scanning calorimetry (DSC) can confirm melting points (~120–125°C). Cross-validate results with published datasets to avoid misinterpretation of overlapping peaks in crowded spectral regions .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Discrepancies often arise from polymorphic forms or residual solvents. Perform recrystallization in anhydrous ethyl acetate and compare DSC thermograms with literature. If NMR signals conflict, verify solvent deuteration levels (e.g., CDCl₃ vs. DMSO-d₆) and calibrate instruments using certified reference standards .

Advanced Research Questions

Q. What strategies resolve contradictory mechanistic interpretations of this compound formation under varying catalytic conditions?

Conflicting mechanisms (e.g., SN1 vs. SN2 pathways) can be addressed via kinetic isotope effects (KIE) studies or computational modeling (DFT). For example, stannic chloride-catalyzed reactions favor a carbocation intermediate, as evidenced by trapping experiments with nucleophilic additives. Compare activation energies calculated via Arrhenius plots with theoretical models .

Q. How can researchers optimize reaction yields while minimizing side products in large-scale this compound synthesis?

Use fractional distillation to remove acetic acid byproducts and employ flow chemistry for heat dissipation. Kinetic studies (e.g., in situ IR monitoring) help identify optimal stopping points. For side-product suppression, introduce scavengers like molecular sieves or adjust acetyl donor ratios (e.g., acetic anhydride:levoglucosan = 3:1) .

Q. What computational approaches validate the stereoelectronic effects influencing this compound’s reactivity?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for acetylation. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Validate with experimental kinetic data, ensuring solvent effects are incorporated via continuum solvation models .

Q. How should researchers design experiments to investigate this compound’s stability under environmental stressors (e.g., humidity, UV light)?

Accelerated stability studies under ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months and monitor degradation via LC-MS. For photostability, use USP light cabinets (UV-A/visible light) and track carbonyl formation via FTIR. Compare degradation pathways with analogous acetylated carbohydrates .

Data Analysis and Presentation

Q. What statistical methods are appropriate for interpreting variability in this compound synthesis yields across replicate experiments?

Apply ANOVA with post-hoc Tukey tests to identify significant differences between batches. Use principal component analysis (PCA) to correlate yield variability with parameters like catalyst age or humidity. Report confidence intervals (95%) and effect sizes to contextualize practical significance .

Q. How can researchers balance clarity and detail when presenting chromatographic or spectroscopic data in publications?

Follow journal guidelines (e.g., Carbohydrate Research) for figure formatting: label axes unambiguously (e.g., “Retention Time (min)” in HPLC), and include insets for magnified spectral regions. Use color-coding sparingly and provide raw data in supplementary materials for transparency .

Q. What criteria determine whether a novel this compound derivative warrants inclusion in the main manuscript versus supplementary materials?

Include only derivatives central to the hypothesis (≤5 compounds in the main text). Supplementary materials should house full characterization data (e.g., HRMS, 2D NMR) for derivatives mentioned peripherally. Justify exceptions (e.g., unexpected reaction products) via mechanistic relevance .

Research Design and Validation

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound studies?

- Feasible : Pilot studies to confirm catalyst availability and reaction scalability.

- Novel : Target understudied applications (e.g., biodegradable polymer precursors).

- Ethical : Adhere to green chemistry principles (e.g., solvent recovery).

- Relevant : Align with sustainability goals in carbohydrate chemistry .

Q. What experimental controls are essential for validating this compound’s role in catalytic cycles or biological assays?

Include negative controls (e.g., uncatalyzed reactions) and internal standards (e.g., deuterated analogs for LC-MS). For biological studies, use cell viability assays (MTT) to distinguish cytotoxicity from specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.